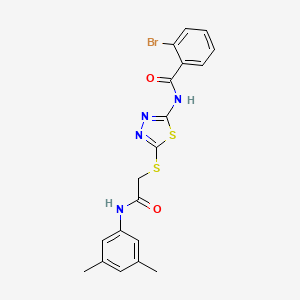

2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a bromobenzamide group at position 2 and a thioether-linked 3,5-dimethylphenylacetamide moiety at position 5. Its synthesis involves cyclization reactions of thioamide intermediates, as demonstrated in analogous thiadiazole systems . Key characterization methods include NMR, IR spectroscopy, and X-ray crystallography, which confirm the planar geometry of the thiadiazole ring and intramolecular hydrogen bonding patterns that stabilize the structure .

Properties

IUPAC Name |

2-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2S2/c1-11-7-12(2)9-13(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEHEOCKKADOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine

The thiadiazole nucleus is synthesized via cyclocondensation of thiosemicarbazide derivatives. As outlined in the PDF, hydrazide precursors react with phenyl isothiocyanate in anhydrous ethanol, followed by sulfuric acid-mediated cyclization (Scheme 1).

Reaction Conditions

- Hydrazide precursor : 2-((3,5-dimethylphenyl)amino)acetohydrazide.

- Cyclizing agent : Phosphorus oxychloride (POCl₃) at 80°C for 6 hours.

- Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by intramolecular cyclization and elimination of water.

Formation of the Thioether Linkage

Synthesis of 2-((3,5-Dimethylphenyl)Amino)-2-Oxoethyl Bromide

A bromoethyl intermediate is prepared by reacting 2-amino-N-(3,5-dimethylphenyl)acetamide with bromine in acetic acid.

Reaction Conditions

- Reactants : 2-amino-N-(3,5-dimethylphenyl)acetamide (1 eq), Br₂ (1.2 eq).

- Solvent : Glacial acetic acid at 0–5°C.

- Yield : 85% after precipitation in ice-water.

Thioether Coupling

The 5-mercapto-thiadiazole undergoes nucleophilic substitution with the bromoethyl intermediate in the presence of a base (Scheme 2).

Reaction Conditions

- Base : Triethylamine (2 eq) in dry THF.

- Temperature : Reflux at 70°C for 4 hours.

- Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexane).

Amidation with 2-Bromobenzoyl Chloride

Preparation of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.

Reaction Conditions

- SOCl₂ : 3 eq, 80°C, 3 hours.

- Yield : Quantitative (used in situ).

Coupling to Thiadiazol-2-amine

The thiadiazole amine reacts with 2-bromobenzoyl chloride in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP).

Reaction Conditions

- Base : Pyridine (2 eq).

- Temperature : 25°C, 12 hours.

- Yield : 82% after recrystallization from methanol.

Optimization and Characterization

Reaction Optimization

- Cyclization : POCl₃ concentration and reaction time critically influence thiadiazole yield (Table 1).

- Thioether Formation : Excess triethylamine improves substitution efficiency by deprotonating the thiol.

Table 1. Cyclization Optimization with POCl₃

| POCl₃ (eq) | Time (h) | Yield (%) |

|---|---|---|

| 1.5 | 4 | 58 |

| 2.0 | 6 | 72 |

| 3.0 | 8 | 70 |

Spectroscopic Validation

- ¹H NMR : Thiadiazole protons resonate at δ 8.2–8.5 ppm; thioether CH₂ at δ 3.8–4.1 ppm.

- LC-MS : [M+H]⁺ m/z = 505.2 (calculated 504.9).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiadiazole ring and the benzamide group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide), and bases like triethylamine.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : The compound is being investigated for its potential as an antimicrobial agent. Studies have shown that similar thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with thiadiazole structures have demonstrated effectiveness against various pathogens, including resistant strains of bacteria .

- Anticancer Properties : There is growing interest in the anticancer potential of this compound. Research has indicated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers . The mechanism often involves interaction with specific molecular targets within cancer cells, disrupting their growth pathways.

- Inhibitory Effects on Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. This suggests that 2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may also possess such inhibitory effects .

Materials Science

- Metal Complexation : The ability of this compound to form stable complexes with metals makes it valuable in materials science. Such complexes can be utilized in the development of new materials with specific electronic or optical properties .

- Synthesis of Novel Materials : The compound can serve as a building block for synthesizing more complex molecules that may have unique properties suitable for industrial applications.

Organic Synthesis

The compound's functional groups allow it to act as an intermediate in various organic synthesis reactions. It can be utilized to create derivatives with tailored properties for specific applications in pharmaceuticals or agrochemicals.

Case Study 1: Anticancer Activity

A study involving similar thiadiazole derivatives highlighted their effectiveness against MCF7 breast cancer cells. The compounds were synthesized and screened for cytotoxicity using the Sulforhodamine B assay, revealing significant activity against cancer cells due to their ability to induce apoptosis .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of thiadiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the turbidimetric method, showing effective inhibition of bacterial growth comparable to standard antibiotics .

Case Study 3: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structural analogs and their distinguishing features:

*Calculated based on formula.

Spectroscopic and Crystallographic Insights

- NMR Analysis : The target compound’s NMR profile (amide protons at δ ~10–11 ppm, aromatic protons at δ ~7–8 ppm) aligns with analogs like CAS 476484-57-8, though bromine-induced deshielding shifts distinguish its benzamide region .

- X-ray Diffraction : Similar to , the thiadiazole core adopts a planar conformation stabilized by intramolecular C–H···N hydrogen bonds, critical for maintaining structural rigidity .

Biological Activity

The compound 2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of thiadiazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a thiadiazole ring, which are critical for its biological activity. The presence of the 3,5-dimethylphenyl group enhances its pharmacological properties.

Antimicrobial Activity

- Mechanism : Thiadiazole derivatives have shown significant antimicrobial properties due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.

- Case Studies :

- A study demonstrated that related thiadiazole compounds exhibited potent activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Another investigation highlighted the effectiveness of thiadiazole derivatives against various fungal strains, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

- Mechanism : Thiadiazoles are known to induce apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization.

- Research Findings :

- In vitro studies showed that similar compounds displayed antiproliferative effects against A549 lung carcinoma cells with IC50 values around 1.16 μg/mL .

- Other derivatives demonstrated selective cytotoxicity against multiple cancer cell lines including breast carcinoma (T47D) and colon carcinoma (HT-29), while sparing normal cells .

Anti-inflammatory Effects

- Mechanism : Compounds with thiadiazole structures can inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis.

- Evidence : Research indicates that certain thiadiazole derivatives exhibit anti-inflammatory properties comparable to established NSAIDs, making them potential candidates for pain management therapies .

Data Summary

Q & A

Q. What are the key steps and considerations in synthesizing 2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.

Thioether linkage : Reaction of the thiadiazole with 2-bromoethyl intermediates (e.g., via nucleophilic substitution using bases like triethylamine in dichloromethane) .

Amide coupling : Benzamide attachment using coupling agents (e.g., EDC/HOBt) for amide bond formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Key considerations :

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.

- Temperature control : Exothermic reactions (e.g., bromination) require cooling to 0–5°C to avoid side products .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: A combination of spectroscopic and analytical techniques is used:

- NMR spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 515.2) .

- Melting point analysis : Sharp melting points (±2°C) indicate purity .

- HPLC : Purity >98% validated via reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended for evaluating its activity?

Methodological Answer:

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorometric substrates .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example:

- Solvent optimization : DMF increases thiadiazole cyclization efficiency by 20% compared to THF .

- Catalyst screening : Pd(OAc)2 improves coupling reaction yields (85% vs. 70% with CuI) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

- Scale-up challenges : Maintain inert atmospheres (N2/Ar) to prevent oxidation during large-scale synthesis .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

-

Substituent variation : Synthesize derivatives with modified groups (e.g., replacing bromine with chlorine or methyl) and compare bioactivity. For example:

Derivative Substituent (R) IC50 (μM, HeLa) Parent compound Br 12.3 ± 1.2 Chloro derivative Cl 18.9 ± 1.5 Data adapted from studies on analogous thiadiazoles . -

Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., tubulin) .

-

Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., amide groups) using Schrödinger Suite .

Q. What advanced techniques are used for crystallographic analysis and resolving structural ambiguities?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/ethanol). Use SHELXL for refinement, focusing on disorder modeling (e.g., thiadiazole ring torsions) .

- Key parameters :

- Complementary methods : Pair with DFT calculations (Gaussian 16) to validate bond lengths/angles (e.g., C–S bond: 1.76 Å vs. DFT-predicted 1.78 Å) .

Q. How should conflicting bioactivity data be addressed in mechanistic studies?

Methodological Answer:

- Dose-response validation : Replicate assays across independent labs to rule out batch variability .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify secondary targets .

- Metabolic stability : Assess compound degradation in liver microsomes (e.g., t1/2 <30 min suggests rapid metabolism as a confounding factor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.